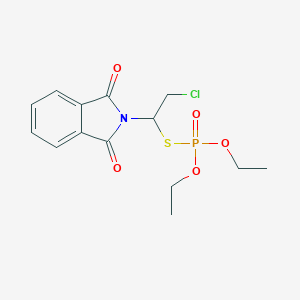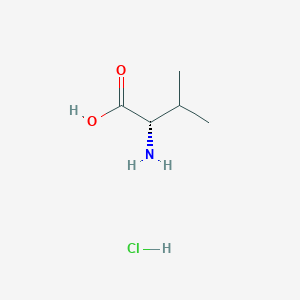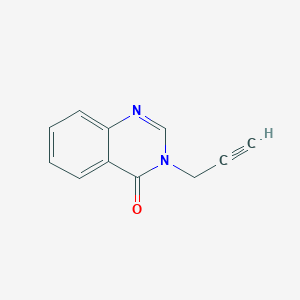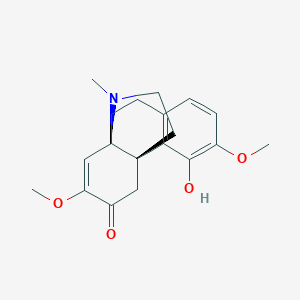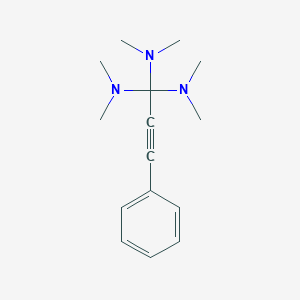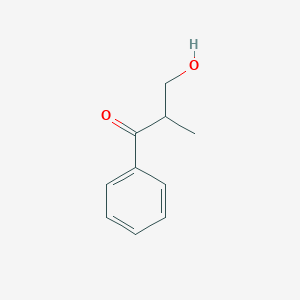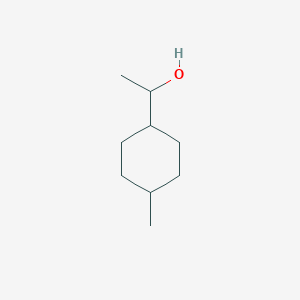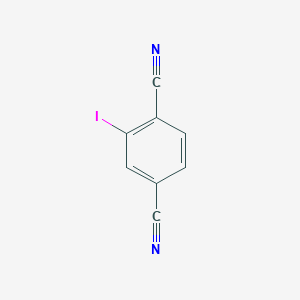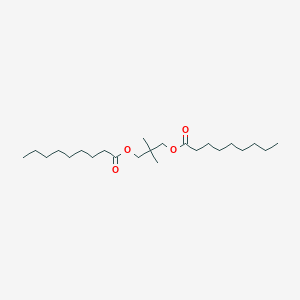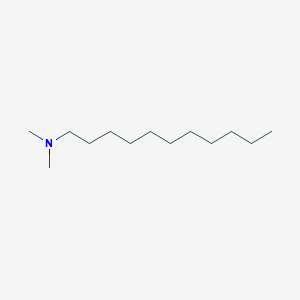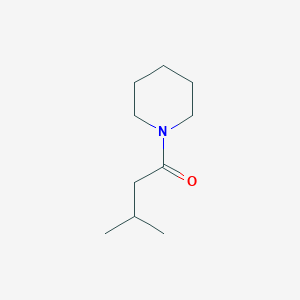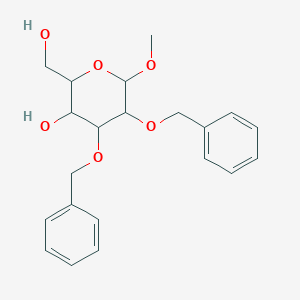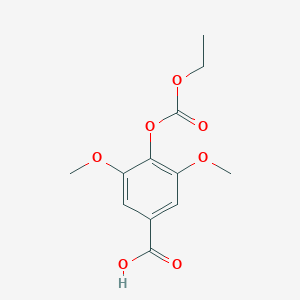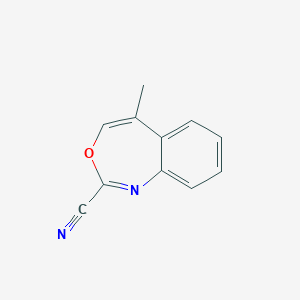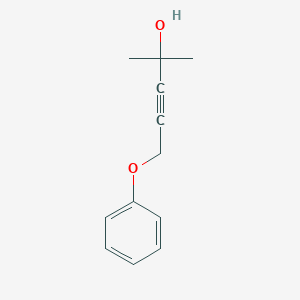
2-methyl-5-phenoxypent-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-phenoxypent-3-yn-2-ol is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.2384 g/mol It is a derivative of pentynol, characterized by the presence of a phenoxy group and a methyl group attached to the pentynol backbone
Vorbereitungsmethoden
The synthesis of 2-methyl-5-phenoxypent-3-yn-2-ol involves several steps. One common synthetic route includes the reaction of phenylacetylene with acetone in the presence of a base, followed by the addition of a methyl group to the resulting product . The reaction conditions typically involve the use of a solvent such as acetone and a base like potassium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-methyl-5-phenoxypent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Addition: The triple bond in the pentynol backbone can participate in addition reactions with halogens, hydrogen halides, or other electrophiles to form corresponding addition products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-phenoxypent-3-yn-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound can be used in biochemical studies to investigate the effects of phenoxy and methyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with specific biological activities. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials.
Wirkmechanismus
The mechanism of action of 2-methyl-5-phenoxypent-3-yn-2-ol involves its interaction with molecular targets and pathways in biological systems. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially affecting their activity. The methyl group may influence the compound’s lipophilicity and membrane permeability, facilitating its transport across cell membranes. The triple bond in the pentynol backbone can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
2-methyl-5-phenoxypent-3-yn-2-ol can be compared with other similar compounds, such as:
3-Pentyn-2-ol: Lacks the phenoxy and methyl groups, resulting in different chemical properties and reactivity.
2-Methyl-3-butyn-2-ol: Similar structure but lacks the phenoxy group, leading to differences in its chemical behavior and applications.
Phenoxyethanol: Contains a phenoxy group but lacks the pentynol backbone, resulting in distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
16488-98-5 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-methyl-5-phenoxypent-3-yn-2-ol |
InChI |
InChI=1S/C12H14O2/c1-12(2,13)9-6-10-14-11-7-4-3-5-8-11/h3-5,7-8,13H,10H2,1-2H3 |
InChI-Schlüssel |
YQBNDHADCCFJJQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CCOC1=CC=CC=C1)O |
Kanonische SMILES |
CC(C)(C#CCOC1=CC=CC=C1)O |
Key on ui other cas no. |
16488-98-5 |
Synonyme |
3-Pentyn-2-ol, 2-methyl-5-phenoxy-, |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


